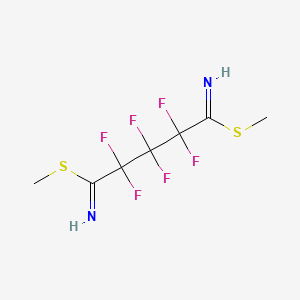
Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and imidothioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate typically involves the reaction of hexafluoropentanediol with dimethyl imidothioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to maintain consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the imidothioate groups to amines.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, potentially inhibiting or modifying their function. The imidothioate groups may interact with enzymes or receptors, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A related compound with similar fluorinated structure but different functional groups.
Dimethyl fumarate: Another dimethyl ester with distinct chemical properties and applications.
Uniqueness
Dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate is unique due to its combination of fluorine atoms and imidothioate groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
662-89-5 |
|---|---|
Molecular Formula |
C7H8F6N2S2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
dimethyl 2,2,3,3,4,4-hexafluoropentanediimidothioate |
InChI |
InChI=1S/C7H8F6N2S2/c1-16-3(14)5(8,9)7(12,13)6(10,11)4(15)17-2/h14-15H,1-2H3 |
InChI Key |
GXOBSHMKVOXUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=N)C(C(C(C(=N)SC)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















